(5-bromofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
The compound (5-bromofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
is a research chemical. It has a molecular formula of C17H17BrN6O2
and a molecular weight of 417.267
.
Molecular Structure Analysis
The compound contains a bromofuran moiety, a phenyl-tetrazolyl moiety, and a piperazinyl moiety. Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .Scientific Research Applications
Synthesis and Biological Activity
- Novel compounds with a structure similar to the one have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, suggesting potential development as antimicrobial agents (A. Nagaraj, S. Srinivas, & G. N. Rao, 2018).
Synthesis, Structure, and In Vitro Cytotoxicity
- Studies have demonstrated the synthesis of 2-aroyl-5-bromobenzofuran compounds and their cytotoxicity on human cancer cell lines, offering a framework for developing potential cancer therapeutics (Nguyễn Tiến Công et al., 2020).
Antioxidant Properties
- Diphenylmethane derivative bromophenols, including natural products, have been synthesized and evaluated for their antioxidant activities through various in vitro assays. Such compounds exhibit effective antioxidant power, suggesting their potential use in preventing oxidative stress-related diseases (H. T. Balaydın et al., 2010).
Enzyme Inhibitory Activity and Therapeutic Applications
- A series of compounds with a similar molecular framework have been synthesized and showed good enzyme inhibitory activity, including acetyl- and butyrylcholinesterase, hinting at potential applications in treating diseases like Alzheimer's (G. Hussain et al., 2017).
Antimicrobial and Anti-inflammatory Activities
- Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and showed potent antibacterial activity and significant anti-inflammatory activity against carrageenan-induced paw edema in rats, suggesting a potential in developing new antimicrobial and anti-inflammatory drugs (E. Al-Abdullah et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, preventing the formation of microtubules . As a result, the compound disrupts the mitotic spindle, which is essential for cell division, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle assembly , leading to the disruption of the cell cycle . This disruption results in cell cycle arrest at the sub-G1 and G2/M phase . The compound’s action on the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
In silico studies suggest that it possessesdrug-like properties
Result of Action
The compound’s action on tubulin and the cell cycle leads to apoptosis . In vitro studies have shown that the compound has cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 . The compound induces apoptosis in a concentration-dependent manner .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2/c18-15-7-6-14(26-15)17(25)23-10-8-22(9-11-23)12-16-19-20-21-24(16)13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFRKPVAZFUAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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